

Literature review of 1-Ethynyl-4-nitrobenzene studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynyl-4-nitrobenzene**

Cat. No.: **B013769**

[Get Quote](#)

An In-depth Technical Guide to **1-Ethynyl-4-nitrobenzene**: Synthesis, Characterization, and Applications

Introduction

1-Ethynyl-4-nitrobenzene, also known as 4-nitrophenylacetylene, is a versatile organic compound with the chemical formula $C_8H_5NO_2$.^{[1][2]} It serves as a crucial building block in various fields, including organic synthesis, materials science, and medicinal chemistry.^[2] The molecule's utility stems from its two highly reactive functional groups: a terminal alkyne (ethynyl group) and an aromatic nitro group.^[2] The ethynyl group is a key substrate for metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".^[2] Simultaneously, the electron-withdrawing nitro group influences the molecule's electronic properties and provides a synthetic handle for further transformations, such as reduction to an aniline derivative.^[2] This guide provides a comprehensive review of the synthesis, spectroscopic characterization, and diverse applications of **1-Ethynyl-4-nitrobenzene** for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

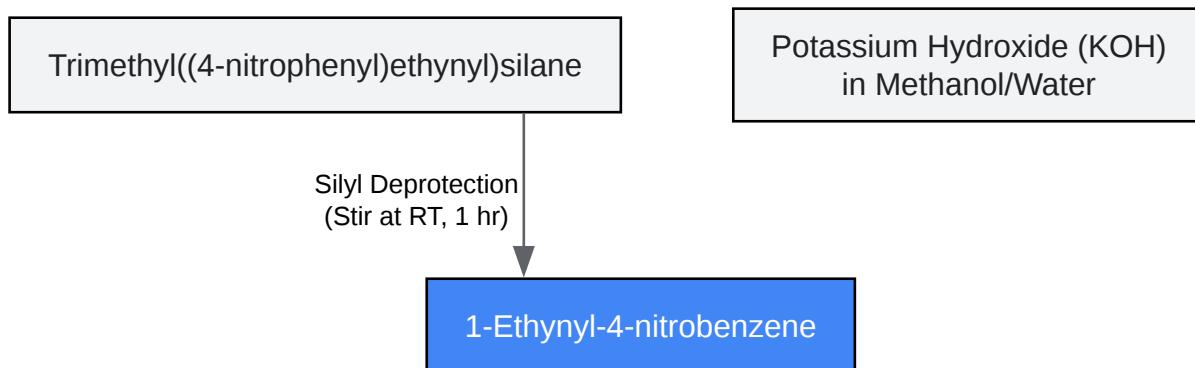
1-Ethynyl-4-nitrobenzene is a pale yellow solid at room temperature.^{[1][3]} Its key physical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties of **1-Ethynyl-4-nitrobenzene**

Property	Value	Reference
CAS Number	937-31-5	[1] [4]
Molecular Formula	C ₈ H ₅ NO ₂	[4] [5]
Molecular Weight	147.13 g/mol	[2] [5]
Melting Point	148-151 °C	[2] [6] [7]
Appearance	Pale yellow solid	[1] [3]
IUPAC Name	1-ethynyl-4-nitrobenzene	[4]
SMILES	C#CC1=CC=C(C=C1)--- INVALID-LINK--[O-]	[1]

Table 2: ¹H NMR Spectroscopic Data for **1-Ethynyl-4-nitrobenzene**

Proton Type	Solvent	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
Aromatic (ortho to -NO ₂)	CDCl ₃	8.19	Doublet (d)	8.4	[2] [6]
Aromatic (meta to -NO ₂)	CDCl ₃	7.64	Doublet (d)	8.7	[2]
Alkyne (-C≡H)	CDCl ₃	3.36	Singlet (s)	N/A	[2] [6] [8]
Aromatic (ortho to -NO ₂)	CDCl ₃	8.19	Doublet of triplets (dt)	J = 8.86, 2.07	[8]
Aromatic (meta to -NO ₂)	CDCl ₃	7.64	Doublet of triplets (dt)	J = 8.87, 2.07	[8]


Table 3: ^{13}C NMR Spectroscopic Data for a **1-Ethynyl-4-nitrobenzene** Derivative¹

Carbon Type	Solvent	Chemical Shift (δ , ppm)	Reference
C-NO ₂	CDCl ₃	147.38	[8]
C-Alkyne	CDCl ₃	145.67	[8]
C-H (Triazole)	CDCl ₃	137.15	[8]
C-Aromatic	CDCl ₃	126.22	[8]
C-Aromatic	CDCl ₃	124.45	[8]
C-Alkyne	CDCl ₃	121.05	[8]

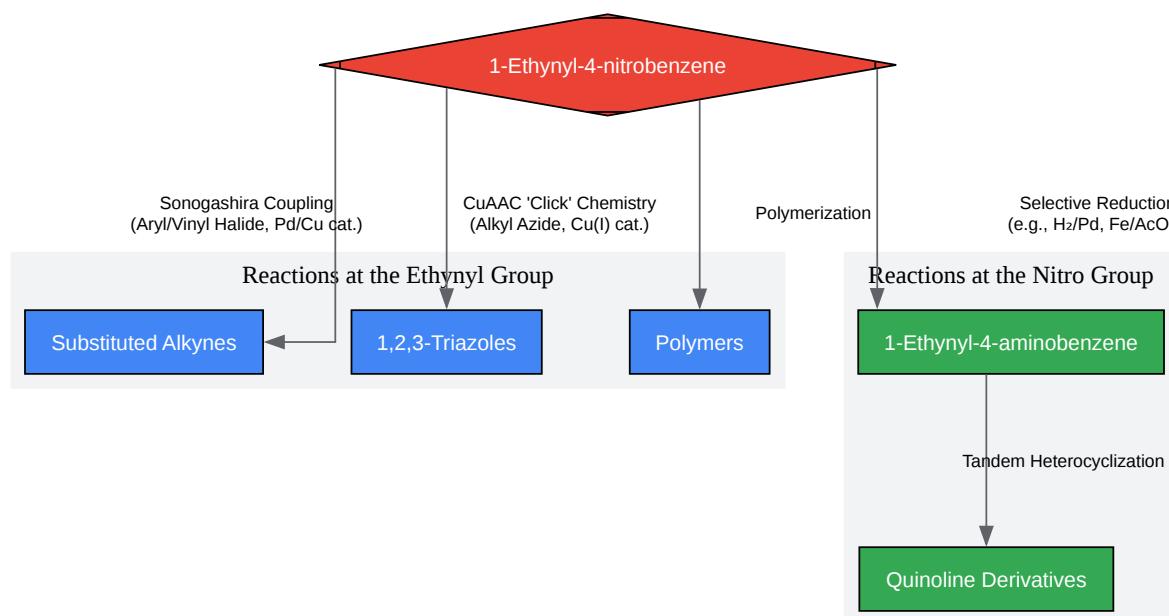
¹Data is for 1-octyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, a product of a click reaction involving 1-ethynyl-4-nitrobenzene. Data for the parent compound is not readily available in the cited literature.

Synthesis and Experimental Protocols

The synthesis of **1-Ethynyl-4-nitrobenzene** has been accomplished through various methods, including the Sonogashira coupling, Castro-Stephens coupling, and Cadot-Chodkiewicz reaction.^[1] A common and well-documented laboratory-scale synthesis involves the deprotection of a silyl-protected alkyne.

[Click to download full resolution via product page](#)

Synthesis of **1-Ethynyl-4-nitrobenzene** via Silyl Deprotection.


Detailed Protocol: Synthesis from Trimethyl((4-nitrophenyl)ethynyl)silane[10]

This procedure describes the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

- Reaction Setup: Dissolve trimethyl((4-nitrophenyl)ethynyl)silane (1.0846 mmol) in methanol (5 mL).
- Reagent Addition: Prepare an aqueous solution of potassium hydroxide (KOH) (2.409 mmol) in water (5 mL) and add it to the methanol solution.
- Reaction: Stir the resulting mixture at room temperature for 1 hour.
- Extraction: Extract the crude product with dichloromethane (DCM, 20 mL).
- Washing: Wash the organic layer with brine (2 x 10 mL).
- Drying: Dry the organic layer with magnesium sulfate (MgSO_4).
- Solvent Removal: Remove the solvent in vacuo to obtain the crude product.
- Purification: Purify the residue using silica gel flash chromatography with a mobile phase of 10% ethyl acetate in hexane. This yields **1-ethynyl-4-nitrobenzene** as a white solid (70% yield).

Chemical Reactivity and Applications

The dual functionality of **1-ethynyl-4-nitrobenzene** makes it a versatile precursor for a wide range of more complex molecules.^[2] Its primary reaction pathways are summarized below.

[Click to download full resolution via product page](#)

Key reaction pathways of **1-Ethynyl-4-nitrobenzene**.

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method to form C-C bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.^{[9][10]} **1-Ethynyl-4-nitrobenzene** readily participates in this reaction, making it a valuable tool for constructing complex conjugated systems like oligo(p-phenyleneethynylene)s (OPEs), which are studied for their fluorescent and electronic properties.^{[9][11]}

General Protocol: Sonogashira Coupling[12]

- Dissolve the substituted iodobenzene (0.5 mmol) and **1-ethynyl-4-nitrobenzene** (0.6 mmol) in a solvent mixture such as THF-DMA (9:1, 10 mL).
- Add a palladium catalyst (e.g., 5% Pd on alumina) and a copper co-catalyst (e.g., 0.1% Cu₂O on alumina).
- Heat the reaction mixture (e.g., 75-80 °C) under an inert atmosphere (e.g., Argon).
- Monitor the reaction progress using techniques like GC-MS or UPLC-MS.
- Upon completion, the product is isolated and purified, typically by column chromatography.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group is a key component in "click chemistry," particularly the CuAAC reaction, which rapidly and efficiently forms stable 1,2,3-triazole rings from an alkyne and an azide.[2] This reaction is noted for its high yield and reliability, finding extensive use in drug discovery, bioconjugation, and materials science.[2]

General Protocol: CuAAC "Click" Reaction[8]

- Stir Cu(CH₃CN)₄PF₆ (25 mol%) and a ligand like TBTA (25 mol%) in dry, degassed THF.
- Add **1-ethynyl-4-nitrobenzene** (1 equivalent) and an alkyl azide (1 equivalent).
- Stir the mixture under a nitrogen atmosphere for approximately 48 hours.
- Remove the solvent in vacuo.
- Dissolve the residue in a suitable solvent (e.g., chloroform) and purify, typically by column chromatography, to yield the triazole product.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (aniline derivative), creating 1-ethynyl-4-aminobenzene.^[1] This transformation opens up further synthetic possibilities, as the resulting aminophenylacetylene can undergo spontaneous tandem heterocyclization, where the amine nucleophilically attacks the alkyne to form quinoline derivatives.^[1] Common reducing agents for this purpose include catalytic hydrogenation over palladium or stoichiometric reagents like iron in acetic acid.^[1]

Cycloaddition and Polymerization Reactions

The alkyne moiety can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems.^[13] Furthermore, the presence of two reactive sites allows **1-ethynyl-4-nitrobenzene** to be used in the development of novel polymers.^{[4][14]} The rigid structure and electronic properties conferred by the nitro and ethynyl groups can lead to functionalized polymers with specific optical or electronic characteristics for use in materials science.^{[2][14]}

Applications in Scientific Research

The unique properties of **1-Ethynyl-4-nitrobenzene** have led to its use in several key areas of research:

- Materials Science: It is a precursor for advanced materials, including organic light-emitting diodes (OLEDs), photovoltaic materials, and functional polymers.^[1] The combination of the electron-withdrawing nitro group and the π -system of the alkyne contributes to interesting electronic and optical properties.^[1]
- Medicinal Chemistry and Bioconjugation: Derivatives of **1-ethynyl-4-nitrobenzene** have been investigated for therapeutic applications, with some related structures showing potential as anticancer agents.^[2] The reactive ethynyl group allows for its use in bioconjugation, enabling the labeling or modification of biomolecules like peptides for study.^{[1][2]}
- Organic Synthesis: It serves as a fundamental building block for synthesizing more complex molecules, including dyes, agrochemicals, and various heterocyclic compounds.^{[1][3]}

Conclusion

1-Ethynyl-4-nitrobenzene is a high-value chemical intermediate whose importance is derived from its dual-functional nature. The ability to selectively perform reactions at either the terminal alkyne or the nitro group provides synthetic chemists with a powerful and flexible platform. Its role in foundational reactions like Sonogashira couplings and CuAAC "click" chemistry, combined with its applications in creating novel materials and biologically active compounds, ensures its continued relevance in modern chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-Ethynyl-4-nitrobenzene | 937-31-5 [smolecule.com]
- 2. 1-Ethynyl-4-nitrobenzene|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]
- 3. nbinfo.com [nbinfo.com]
- 4. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]
- 6. 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5 - iChemical [ichemical.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. rsc.org [rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. redalyc.org [redalyc.org]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Literature review of 1-Ethynyl-4-nitrobenzene studies]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b013769#literature-review-of-1-ethynyl-4-nitrobenzene-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com